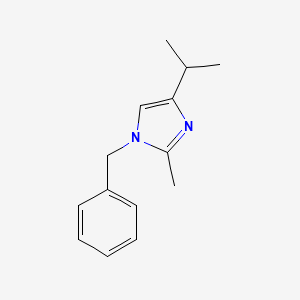
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- typically involves the alkylation of imidazole derivatives. Common synthetic routes include:
Alkylation of Imidazole: Using alkyl halides in the presence of a base such as potassium carbonate.
Friedel-Crafts Alkylation: Using alkylating agents like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized for scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 2-methyl-4-(1-methylethyl)-: Lacks the phenylmethyl group.
1H-Imidazole, 4-(1-methylethyl)-1-(phenylmethyl)-: Lacks the 2-methyl group.
1H-Imidazole, 2-methyl-1-(phenylmethyl)-: Lacks the 4-(1-methylethyl) group.
Uniqueness
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is unique due to the presence of both the 2-methyl and 4-(1-methylethyl) groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
54416-18-1 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-benzyl-2-methyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11(2)14-10-16(12(3)15-14)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3 |
Clave InChI |
UBJBXGWVAIEXCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1CC2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
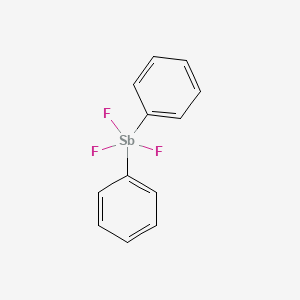
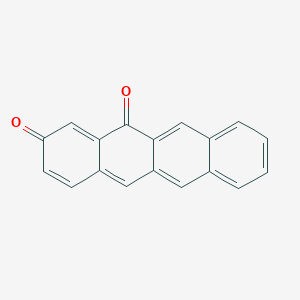
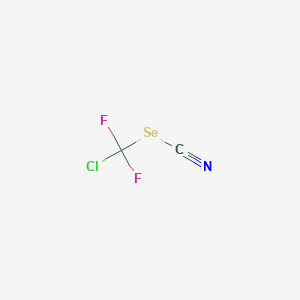
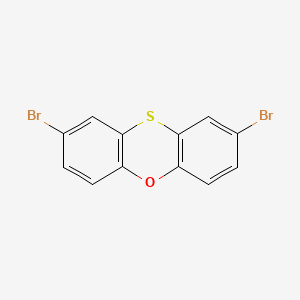
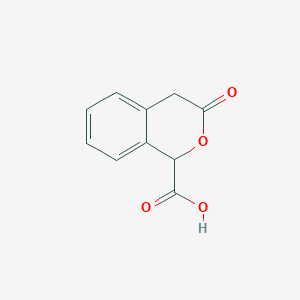
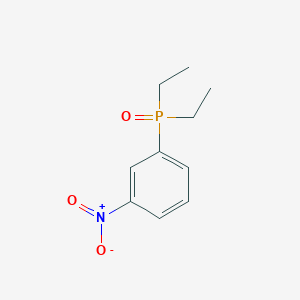
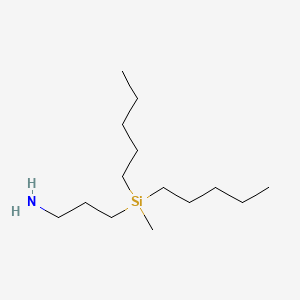
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
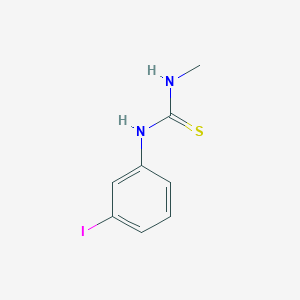
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
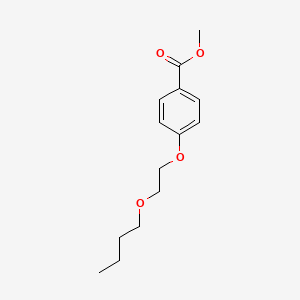
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
